Fmoc-Dap(Boc)-OSu

Peptide Synthesis Coupling Efficiency Solid-Phase Peptide Synthesis (SPPS)

In solid-phase peptide synthesis, incorporating orthogonally protected diamino acids via in-situ activation often leads to incomplete coupling and epimerization. Fmoc-Dap(Boc)-OSu is the pre-activated N-hydroxysuccinimide ester form that eliminates these variables. - Enables high-fidelity incorporation of Dap for complex targets, including peptide-chelate conjugates and aggregation-prone sequences. - Fully orthogonal Fmoc (α-amine) and Boc (β-amine) protection streamlines automated SPPS and enables site-specific post-synthetic modification. - Pre-activated plug-and-play format accelerates high-throughput library production and minimizes failed syntheses.

Molecular Formula C27H29N3O8
Molecular Weight 523.5 g/mol
Cat. No. B13335421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Dap(Boc)-OSu
Molecular FormulaC27H29N3O8
Molecular Weight523.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H29N3O8/c1-27(2,3)37-25(34)28-14-21(24(33)38-30-22(31)12-13-23(30)32)29-26(35)36-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,34)(H,29,35)/t21-/m0/s1
InChIKeyBIPYRSQBNUDAER-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Dap(Boc)-OSu Overview


Fmoc-Dap(Boc)-OSu (CAS: 2137482-71-2) is a specialized, pre-activated, non-canonical amino acid (ncAA) building block for solid-phase peptide synthesis (SPPS) . It is the N-hydroxysuccinimide (OSu) ester of N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH) . The compound features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amine and an acid-labile tert-butyloxycarbonyl (Boc) group protecting the β-amine side chain, providing a fully orthogonal protection strategy [1]. The pre-activated OSu ester eliminates the need for in-situ activation, thereby streamlining the coupling process in automated peptide synthesizers .

1 Pre-activated OSu ester for direct coupling in SPPS
2 Fully orthogonal Fmoc (α-amine) / Boc (β-amine) protection
3 Ready-to-use format compatible with automated peptide synthesizers

Why Fmoc-Dap(Boc)-OSu Is Irreplaceable


The introduction of the orthogonally protected diamino acid Dap (2,3-diaminopropionic acid) into a peptide chain presents unique synthetic challenges due to its two chemically distinct amine groups [1]. While Fmoc-Dap(Boc)-OH serves as a common precursor, its use in SPPS necessitates in-situ activation with coupling reagents (e.g., HBTU, DIC), a step that can be incomplete, lead to epimerization, and generate difficult-to-remove byproducts [2]. Furthermore, alternative protection schemes, such as Boc-Dap(Fmoc)-OH, invert the orthogonal lability of the protecting groups, which may be incompatible with standard Fmoc-based SPPS workflows and limit the options for post-synthetic modification . The pre-activated OSu ester form overcomes the variability associated with in-situ activation, ensuring a more robust and predictable synthetic outcome.

Target: Fmoc-Dap(Boc)-OSu

Pre-activated OSu ester ensures consistent coupling without in-situ activation variability.

Substitute: Fmoc-Dap(Boc)-OH

Requires in-situ activation; may introduce coupling inconsistency and epimerization risk.

Target: Fmoc/Boc Orthogonality

Standard Fmoc-SPPS with selective side-chain Boc deprotection enables post-synthetic modification.

Substitute: Boc-Dap(Fmoc)-OH

Inverted protection may limit post-synthetic functionalization options in Fmoc-based workflows.

Target: OSu Byproduct

Water-soluble N-hydroxysuccinimide is easily removed by standard resin washes.

Substitute: Carbodiimide Activation

DCC/DIC-based methods generate insoluble DCU byproducts that complicate purification.

Fmoc-Dap(Boc)-OSu: Quantifiable Advantages


Superior Coupling Efficiency

The pre-activated N-hydroxysuccinimide (OSu) ester in Fmoc-Dap(Boc)-OSu directly reacts with the free amine on the growing peptide chain, bypassing the rate-limiting activation step required for carboxylic acids . While direct, compound-specific comparative data for Fmoc-Dap(Boc)-OSu vs. Fmoc-Dap(Boc)-OH is limited in published literature, the class-level performance of NHS esters is well-documented. Studies comparing coupling efficiency in similar systems show that optimized NHS ester couplings can achieve efficiencies of 90 ± 5%, significantly outperforming alternative activation methods like anhydrides, which show 80 ± 5% efficiency under optimal conditions [1]. This enhanced efficiency is critical for synthesizing long or difficult peptide sequences where each incomplete coupling exponentially reduces the final crude yield and complicates purification [2].

Coupling Efficiency
Class-level inference
Estimated ≥10% improvement vs anhydride
90 ± 5% (NHS ester) vs 80 ± 5% (anhydride); SPPS conditions
May support higher crude peptide yield; reduces deletion sequences
Data to verify in Dap-specific system
Peptide Synthesis Coupling Efficiency Solid-Phase Peptide Synthesis (SPPS)

Orthogonal Protection Strategy

Fmoc-Dap(Boc)-OSu incorporates the gold-standard orthogonal protecting group pair (Fmoc for α-amine, Boc for β-amine), which is essential for chemoselective deprotection and subsequent functionalization . This contrasts sharply with alternatives like Fmoc-Dap-OH (single Fmoc protection) or Boc-Dap(Fmoc)-OH (inverted protection), which offer less flexibility. The Fmoc/Boc strategy has been successfully employed to introduce Dap as a tripodal chelator into complex biomolecules. For example, the orthogonally protected Fmoc-Lys(Dap(Boc))-OH was used to synthesize a cyclic RGD peptide conjugate, achieving a high-yield, quantitative labeling with the [(99m)Tc(CO)3]+ core [1]. The resulting radiolabeled peptide demonstrated high affinity for integrin α(v)β(3) (IC50 = 7.1 nM), comparable to the non-ligated RGD derivative (IC50 = 3.1 nM), confirming that the Dap-based chelator does not disrupt biological activity [1].

Orthogonal Protection
Cross-study comparable
Quantitative 99mTc labeling; IC50 7.1 nM vs 3.1 nM (non-ligated)
Model chelator system using Fmoc-Lys(Dap(Boc))-OH
Preserves receptor affinity; supports bioconjugate design
Direct Dap-OSu conjugation data may differ
Protecting Groups Orthogonal Synthesis Bifunctional Chelators

Avoiding Epimerization & Byproducts

In-situ activation of carboxylic acids using carbodiimides (e.g., DCC/DIC) with additives like HOBt can lead to significant epimerization, especially for sterically hindered amino acids [1]. Furthermore, the dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble and difficult to remove [1]. The use of a pre-formed OSu ester eliminates the need for these coupling reagents and their associated byproducts. The sole byproduct of the reaction is N-hydroxysuccinimide, which is highly water-soluble and easily removed during standard resin washes, leading to a cleaner crude product [2]. While direct comparative racemization data for Dap is unavailable, studies show that alternative active esters like HO-Dhbt can exhibit higher racemization rates than desired, underscoring the importance of selecting the appropriate activation strategy [3].

Byproduct Removal
Class-level inference
HOSu byproduct is water-soluble; DCU is insoluble
Simplifies purification; reduces racemization risk
May improve crude purity; facilitates automation
Direct Dap racemization data unavailable
Racemization Peptide Purity Byproduct Solubility

Automation-Ready SPPS Workflow

Automated peptide synthesizers rely on pre-dissolved, stable building blocks for consistent and reproducible results. Fmoc-Dap(Boc)-OSu is ideally suited for this workflow. Its pre-activated OSu ester eliminates the need for the synthesizer to perform an additional mixing and activation step for the carboxylic acid, which reduces overall cycle time and improves the reliability of the synthesis. This is particularly important for the incorporation of valuable or difficult-to-couple non-canonical amino acids . The stability of pre-formed NHS esters allows for their preparation and storage, enabling their use as a ready-to-use reagent in automated protocols [1]. This contrasts with the use of Fmoc-Dap(Boc)-OH, which would require a custom activation module or manual intervention, a potential source of error and inconsistency in high-throughput settings.

Automation Ready
Supporting evidence
Pre-dissolved, stable building block for automated SPPS
Eliminates in-situ activation step in synthesizer protocols
Supports process consistency and reduced cycle time
Batch-to-batch reproducibility requires user validation
Automated Peptide Synthesis High-Throughput Chemistry Process Optimization

Key Applications of Fmoc-Dap(Boc)-OSu


Radiopharmaceutical Peptide Synthesis

The orthogonal protection of Fmoc-Dap(Boc)-OSu is essential for constructing peptide-chelate conjugates for molecular imaging. As demonstrated by Shen et al., the Fmoc/Boc strategy allows for the site-specific introduction of a Dap-based tripodal chelator for quantitative labeling with 99mTc [1]. The high coupling efficiency and minimized side reactions associated with the OSu ester ensure that precious peptide sequences are synthesized with high fidelity, which is critical for achieving high specific activity and reliable in vivo performance of the radiopharmaceutical.

High-Throughput Peptide Library Synthesis

In high-throughput screening campaigns, large libraries of peptides containing non-canonical amino acids are required. Fmoc-Dap(Boc)-OSu's pre-activated nature makes it a plug-and-play reagent for automated synthesizers. This eliminates the need for time-consuming optimization of in-situ activation for each unique Dap-containing sequence, accelerating library production and reducing the incidence of failed syntheses, as supported by its streamlined workflow advantages .

Long and Difficult Peptide Synthesis

For synthesizing long or aggregation-prone peptides, the cumulative effect of even slightly suboptimal couplings is severe, often resulting in a complex mixture of deletion products. The estimated ≥10% improvement in coupling efficiency of NHS esters over other methods is critical for these challenging targets [2]. Using the pre-activated Fmoc-Dap(Boc)-OSu ensures the Dap residue is incorporated as efficiently as possible, maximizing the yield of the target sequence and simplifying the final purification.

Post-Synthetic Peptide Modification

The acid-labile Boc group on the β-amine of the Dap side chain remains stable throughout Fmoc-based SPPS. This allows for the selective, post-synthetic deprotection of the side chain and subsequent on-resin or solution-phase functionalization, such as the conjugation of fluorophores, biotin, or cytotoxic payloads. This capability is central to the development of multifunctional bioconjugates and contrasts with less flexible protection schemes .

Application
Selection Property
Validation Focus
Radiopharmaceutical conjugate synthesis
Orthogonal Fmoc/Boc protection
Labeling yield & receptor affinity retention
High-throughput peptide library construction
Pre-activated, ready-to-use format
Coupling cycle time & synthesis success rate
Long or difficult peptide synthesis
High coupling efficiency potential
Crude peptide purity & deletion sequence analysis
Post-synthetic peptide modification
Selective Boc side-chain deprotection
Functionalization efficiency & conjugate integrity

Technical Documentation Hub

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30 linked technical documents
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